2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine
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Overview
Description
2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine is a synthetic organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine typically involves the reaction of 2-chlorobenzaldehyde with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)thiazolidine
- 3-(3,4-Dichlorophenyl)sulfonylthiazolidine
- 2-(4-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine
Uniqueness
2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine is unique due to the presence of both chlorophenyl and dichlorophenyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-chlorophenyl)-3-(3,4-dichlorophenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2S2/c16-12-4-2-1-3-11(12)15-19(7-8-22-15)23(20,21)10-5-6-13(17)14(18)9-10/h1-6,9,15H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLZHKLRUYJUHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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